molecular formula C7H7NO2 B583316 3-Amino-2,4,5,6-tetradeuteriobenzoic acid CAS No. 78399-79-8

3-Amino-2,4,5,6-tetradeuteriobenzoic acid

Cat. No. B583316
CAS RN: 78399-79-8
M. Wt: 141.162
InChI Key: XFDUHJPVQKIXHO-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,4,5,6-tetradeuteriobenzoic acid (3-ATDBA) is a synthetic organic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is an analog of 3-amino-2,4,5-trideuteriobenzoic acid (3-ATBA), which has been used as a model compound for the study of the mechanisms of enzymatic hydrolysis. 3-ATDBA is a derivative of benzoic acid, which is a commonly used organic compound in research.

Scientific Research Applications

Synthesis of Functionalized Graphene Oxide

3-Aminobenzoic-d4 Acid can be used in the synthesis of aminobenzoic acid functionalized graphene oxide . This is achieved through a one-step method involving the electrochemical exfoliation of graphite in the presence of 4-aminebenzoic acid . The resulting material, known as EGO-ABA, has a smaller flake size and a higher density of oxygenated functional groups compared to bare EGO .

Oxygen Reduction Reaction Catalyst

The EGO-ABA material synthesized using 3-Aminobenzoic-d4 Acid has been found to have higher activity for the oxygen reduction reaction (ORR) to H2O2 in alkaline medium compared to EGO . This is due to their higher density of oxygenated functional groups .

Supercapacitor Electrode Material

EGO-ABA, synthesized using 3-Aminobenzoic-d4 Acid, has been found to be a promising electrode material for supercapacitors . The specific capacitance of the EGO-ABA materials was higher than that of EGO, with an increase by a factor of 3 for the materials prepared from exfoliation in 5 mM 4-ABA/0.1 M H2SO4 .

Green and Sustainable Bioproduction

3-Aminobenzoic-d4 Acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . The traditional production methods rely on chemical synthesis using petroleum-derived substances such as benzene as precursors . However, due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, green, environmentally friendly, and sustainable biosynthesis methods are being developed .

Biosynthesis Pathways

The biosynthesis pathways of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and its derivatives such as catechol, folic acid, etc., have been discovered in plants and microorganisms . These pathways can be used for the green and sustainable production of 3-Aminobenzoic-d4 Acid and its derivatives .

Shikimate Pathway

The synthesis of OABA, MABA, PABA and their derivatives can be based on the shikimate pathway, starting from a simple carbon source such as glucose and catalyzed by various enzymes . This pathway can be used for the green and sustainable production of 3-Aminobenzoic-d4 Acid and its derivatives .

Safety and Hazards

The safety data sheet for amino acids suggests that they are not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

properties

IUPAC Name

3-amino-2,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDUHJPVQKIXHO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4,5,6-tetradeuteriobenzoic acid

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